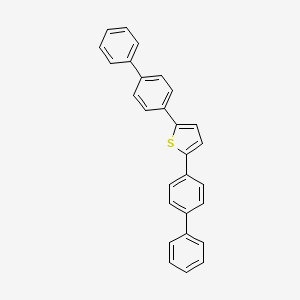
2,5-Bis(4-biphénylyl)thiophène
Vue d'ensemble
Description
2,5-Bis(4-biphenylyl)thiophene (BP1T) is a compound that has been studied for its high emission yields and efficient excitation energy propagation. The emission properties of BP1T crystals have been investigated, revealing phenomena such as spectrally narrowed emissions (SNE) and stimulated resonance Raman scattering (SRRS). The formation of strongly emissive H-aggregates within the crystals is believed to be responsible for these properties, which are significant for optoelectronic applications .
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to BP1T, often involves cross-coupling reactions such as the Sonogashira reaction. For instance, 2,5-bis(phenylethynyl)thiophenes have been synthesized via the Sonogashira cross-coupling of diiodothiophene with substituted ethynylbenzenes . Although not directly related to BP1T, these methods are indicative of the synthetic approaches that could be applied to BP1T and its derivatives.
Molecular Structure Analysis
The molecular structure of BP1T is characterized by the presence of biphenyl groups attached to a thiophene core. The planarity and conjugation of the thiophene and biphenyl units are crucial for the optical properties of the compound. Single-crystal X-ray diffraction studies at low temperatures have been used to determine the structures of related compounds, confirming the planar nature of the molecules and the facile rotation of the phenyl groups, which affects the absorption spectra in solution .
Chemical Reactions Analysis
The chemical behavior of thiophene derivatives under electrochemical conditions has been extensively studied. For example, the oxidation of diphenylamino-substituted thiophenes leads to the formation of radical cations and various dimeric and oligomeric products, depending on the substitution pattern . These findings are relevant to understanding the reactivity of BP1T under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of BP1T and related thiophene derivatives are influenced by their molecular structure. The conjugation and planarity of the molecules contribute to their optical properties, such as absorption and emission spectra. Compounds with extended conjugation and planarity often exhibit red-shifted absorption and emission spectra and enhanced quantum efficiency . The high emission yields and efficient energy propagation in BP1T crystals suggest that these properties are also present in BP1T, making it a candidate for optoelectronic device applications .
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Ce composé est utilisé dans le développement des OLED en raison de ses excellentes propriétés électroluminescentes. Les dérivés de co-oligomères thiophène/phénylène, qui incluent le 2,5-Bis(4-biphénylyl)thiophène, sont connus pour leur capacité à former des cristaux de faible dimensionnalité qui présentent une émission spontanée amplifiée (ASE), ce qui les rend adaptés aux applications d'émission de lumière .
Photovoltaïque organique (OPV)
Dans le domaine des OPV, la capacité du composé à absorber la lumière et à la convertir en énergie électrique est d'un grand intérêt. Sa structure moléculaire permet une génération, une injection et un transport efficaces des porteurs de charge, ce qui est crucial pour les performances des cellules photovoltaïques .
Lasers organiques
Les propriétés d'amplification de la lumière pompée optiquement des dérivés du this compound en font des candidats pour les applications de lasers organiques. La formation de résonateurs de Fabry–Pérot (F-P) dans la structure cristalline peut conduire à une oscillation laser multimode, ce qui est une caractéristique souhaitable pour les dispositifs laser .
Nanotechnologie et effets quantiques
Les propriétés optiques dépendant de la taille des nanocristaux fabriqués à partir de ce composé présentent un grand intérêt en nanotechnologie. Des études ont montré que ces propriétés peuvent être ajustées en modifiant la taille des nanocristaux, ce qui ouvre des possibilités de conception de dispositifs optoélectroniques présentant des caractéristiques spécifiques .
Imagerie biologique
En raison de la biocompatibilité des matériaux organiques, les dérivés du this compound peuvent être utilisés pour le marquage biologique fluorescent et la bio-imagerie. Ils peuvent être fonctionnalisés avec des protéines et des ligands d'ancrage biomoléculaire pour cibler des cellules spécifiques, fournissant ainsi un outil pour les diagnostics médicaux et la recherche .
Cristallographie et science des matériaux
La structure cristalline particulière des co-oligomères thiophène/phénylène, y compris le this compound, est étudiée pour ses propriétés uniques. L'orientation des molécules dans le réseau cristallin peut affecter le comportement optique et électronique du matériau, ce qui est pertinent pour le développement de nouveaux matériaux .
Dispositifs optoélectroniques
Le rôle du composé dans le développement de divers dispositifs optoélectroniques tels que les LED, les FET et les cellules PV est important. Sa structure moléculaire contribue à l'optimisation de ces dispositifs en facilitant une meilleure dynamique des porteurs de charge .
Spectroscopie
Les propriétés photophysiques du this compound sont explorées à l'aide de techniques spectroscopiques. Ces études sont essentielles pour comprendre les états excités de la molécule et leurs implications pour la conception de dispositifs optoélectroniques .
Orientations Futures
Mécanisme D'action
Target of Action
2,5-Bis(4-biphenylyl)thiophene, also known as BP1T, is primarily used in the field of materials science, particularly in the development of organic semiconductors . Its primary targets are the electronic systems where it is used as a p-type organic semiconductor .
Mode of Action
BP1T interacts with its targets by contributing to the charge transport in the electronic systems. The bent molecular shape of BP1T enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals . This unique molecular arrangement characterizes the crystal structure of BP1T and contributes to its semiconductor properties .
Biochemical Pathways
As an organic semiconductor, BP1T doesn’t directly participate in biochemical pathways. Its synthesis and use in electronic devices can indirectly impact various industrial processes and technologies .
Result of Action
The use of BP1T in electronic systems can result in enhanced device performance. For instance, one-dimensional structures of BP1T crystals have been fabricated for light amplification and field-effect transistor (FET) measurements . These structures have shown amplified spontaneous emission and lasing oscillations under optical pumping .
Action Environment
The action, efficacy, and stability of BP1T can be influenced by various environmental factors. For example, the crystal structure of BP1T can be affected by the conditions under which it is synthesized and stored . Furthermore, the performance of BP1T in electronic devices can be influenced by factors such as temperature, humidity, and the presence of other materials .
Propriétés
IUPAC Name |
2,5-bis(4-phenylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMVAWETYTHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401577 | |
| Record name | 2,5-Bis(4-biphenylyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56316-86-0 | |
| Record name | 2,5-Bis(4-biphenylyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key optical properties of BP1T?
A1: BP1T exhibits fluorescence and amplified spontaneous emission (ASE) in the blue-green spectral region. [] The exact wavelengths of these emissions depend on the crystal growth method, resulting in slightly different crystal structures and thus, optical properties. [] For example, solution-grown crystals show ASE bands at 464 nm and 494 nm, while vapor- and slide-boat-grown crystals exhibit red-shifted emissions. []
Q2: How does crystal structure influence the performance of BP1T in devices?
A2: The presence of grain boundaries in polycrystalline BP1T films hinders carrier transport, leading to lower charge carrier mobility compared to single-crystal structures. [] For instance, field-effect transistors (FETs) fabricated using epitaxially grown, single-crystal BP1T needles demonstrate a significantly higher hole mobility (0.34 cm2/Vs) than those fabricated with polycrystalline films (8.0 x 10-3 cm2/Vs). []
Q3: Can BP1T be used to create lasers?
A3: Yes, BP1T crystals can be used to fabricate organic lasers. Research has demonstrated whispering gallery mode lasing in chip-embedded BP1T crystal resonators encapsulated with polydimethylsiloxane (PDMS). [] These lasers exhibit high quality factors (Q) up to 1066 and low lasing thresholds. []
Q4: How does doping affect the electronic properties of BP1T?
A4: Doping BP1T with MoO3 (p-type doping) shifts its work function from 4.0 eV to 4.3 eV. [] This shift facilitates hole injection in devices. []
Q5: What is the role of excitons in the light emission of BP1T?
A5: Excitons are the dominant species contributing to light emission in BP1T, even under low excitation intensity regimes where spectrally narrowed emissions are observed. [] This suggests their importance in the light amplification processes within this material.
Q6: Can the emission properties of BP1T be controlled?
A6: Yes, incorporating a distributed Bragg reflector and a diffraction grating into a BP1T slab crystal can lead to spectrally narrowed emissions, even under low excitation intensity from a mercury lamp. [] This spectral narrowing is attributed to strong mode-coupling between forward and backward electromagnetic waves within the grating zone. []
Q7: Has BP1T been used in the fabrication of more complex device structures?
A7: Researchers have successfully fabricated organic double heterostructures using BP1T as the p-type layer, along with BP2T (5,5’-bis(4-biphenylyl)-2,2’-bithiophene) as the intrinsic layer and AC5-CF3 (1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene) as the n-type layer. [] These structures exhibited optically pumped amplification, highlighting the potential of BP1T in developing organic semiconductor devices. []
Q8: What computational methods have been used to study BP1T?
A8: Density Functional Theory (DFT) calculations have been employed to investigate the electronic states and molecular orbital energy levels of BP1T. [] The calculated densities of states, after broadening the molecular orbital levels, successfully explain the experimental EUPS (Extreme-UV excited photoelectron spectroscopy) spectra. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

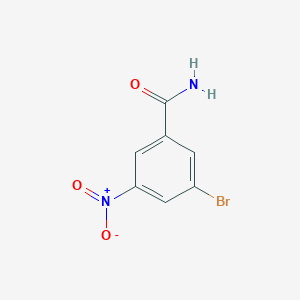

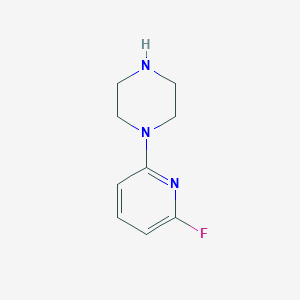
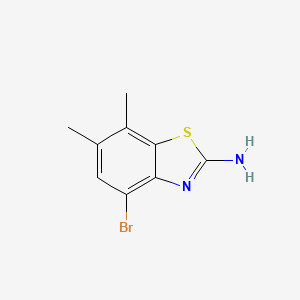


![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
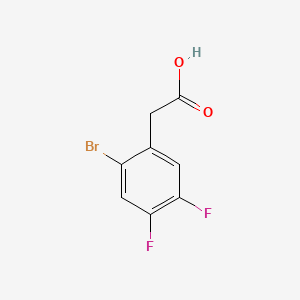


![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
